3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride
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Overview
Description
3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride is a chemical compound with the molecular formula C10H13NO2. It is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and a butanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The presence of the amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
- 3-Amino-4-(4-hydroxyphenyl)butanoic acid
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid
- 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid
Comparison: Compared to these similar compounds, 3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride is unique due to its specific structural features, such as the presence of a ketone groupFor instance, the ketone group may enhance its ability to participate in certain chemical reactions and interact with biological targets .
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
3-amino-4-(4-hydroxyphenyl)butan-2-one;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(12)10(11)6-8-2-4-9(13)5-3-8;/h2-5,10,13H,6,11H2,1H3;1H |
InChI Key |
YMBBDXQYRWKWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Origin of Product |
United States |
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